molecular formula C14H12N2 B2583516 4-[(Phenylamino)methyl]benzonitrile CAS No. 37812-49-0

4-[(Phenylamino)methyl]benzonitrile

Cat. No.: B2583516
CAS No.: 37812-49-0
M. Wt: 208.264
InChI Key: CCFYKRDGPNVIIG-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4-[(Phenylamino)methyl]benzonitrile can be achieved through various methods. Another method involves the use of benzaldehyde, hydroxylamine hydrochloride, and a catalyst such as Fe3O4-CTAB nanoparticles in a one-pot synthesis . Industrial production methods typically involve similar reaction conditions but are optimized for large-scale production.

Chemical Reactions Analysis

4-[(Phenylamino)methyl]benzonitrile undergoes several types of chemical reactions, including:

Scientific Research Applications

4-[(Phenylamino)methyl]benzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Phenylamino)methyl]benzonitrile involves its interaction with specific molecular targets. For instance, it can act as a corrosion inhibitor by forming a protective film on metal surfaces, which is facilitated by its adsorption onto the metal surface through the nitrile and phenylamino groups . This adsorption process is influenced by the compound’s molecular structure and the presence of substituent groups.

Comparison with Similar Compounds

4-[(Phenylamino)methyl]benzonitrile can be compared with other similar compounds such as:

Properties

IUPAC Name

4-(anilinomethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c15-10-12-6-8-13(9-7-12)11-16-14-4-2-1-3-5-14/h1-9,16H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFYKRDGPNVIIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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